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Compound of Interest

Compound Name: Alk2-IN-2

Cat. No.: B2724169

A detailed analysis of the selectivity of Alk2-IN-2 in comparison to other known ALK2 inhibitors,
providing essential data for researchers in drug discovery and chemical biology.

This guide offers a comprehensive comparison of the off-target kinase profile of Alk2-IN-2 with
other widely used ALK2 inhibitors, including Dorsomorphin, LDN-193189, and Galunisertib.
Understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental
results and predicting potential off-target effects in a therapeutic context. This document
provides a summary of available quantitative data, detailed experimental methodologies for
kinase profiling, and visual representations of key concepts to aid researchers in making
informed decisions about the most suitable tools for their studies.

Kinase Selectivity Profiles: A Head-to-Head
Comparison

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its
potential as a therapeutic agent. An ideal inhibitor will potently inhibit its intended target while
having minimal effect on other kinases in the kinome. The following tables summarize the
available data on the inhibitory activity of Alk2-IN-2 and its comparators against their primary
target, ALK2, and key off-targets.

Alk2-IN-2 is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known
as ACVR1, with a reported IC50 value of 9 nM.[1][2][3] It exhibits over 700-fold selectivity
against the closely related kinase ALK3.[1][2][3] While a comprehensive screen against a broad
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kinase panel for Alk2-IN-2 is not publicly available, its high selectivity against ALK3 suggests a

favorable profile.

In contrast, the off-target profiles of Dorsomorphin, LDN-193189, and Galunisertib have been

more extensively characterized, often through broad-panel screening technologies like

KINOMEscan.

Table 1: Potency Against Primary Target (ALK2)

Compound IC50 (nM) vs ALK2
Alk2-IN-2 o[1][2]13]
LDN-193189 0.8 - 5[4]

Dorsomorphin

Varies (potent ALK2 inhibitor)[5]

Galunisertib

56 (vs TGF-BRI/ALK5)[6]

Table 2: Off-Target Kinase Activity

Compound Key Off-Targets Notes

AlK2-IN.2 Data not publicly available High selectivity over ALK3 is
from a broad kinase screen. reported.[1][2][3]
AMPK (potent inhibitor), Known to have significant off-

Dorsomorphin VEGF-R2, other BMP target effects, limiting its use
receptors.[2][7][8] as a specific ALK2 probe.[9]

More selective than

RIPK2, ABL1, PDGFR-(3,

LDN-193189 Dorsomorphin but still interacts
ActRIIA, ActRIIB.[10][11] ) ]
with several other kinases.[9]
o Primarily targets TGF-BRI Highly selective for the TGF-3
Galunisertib )
(ALK5).[6] receptor kinases.

Experimental Protocols for Kinase Profiling
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Accurate and reproducible assessment of kinase inhibitor selectivity relies on robust

experimental methodologies. The following are detailed protocols for commonly employed
kinase profiling assays.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform by Eurofins Discovery (formerly DiscoveRX) is a high-throughput,
active site-directed competition binding assay used to quantitatively measure the interactions
between a test compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized,
active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that
remains bound to the immobilized ligand is quantified using quantitative PCR (QPCR) of the
DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a
stronger interaction.[4][12]

Experimental Workflow:
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Preparation

[DNA-tagged kinase] Gmmobilized ligand on beads] [Test Compound Dilution Series]

[ ]

Combine kinase, ligand-beads, and test compound]

l

Gncubate to reach binding equilibrium]

l

[Wash to remove unbound kinase]

Quant&cation

(Elute bound kinase]

[Quantify DNA tag by qPCR]

l

[Determine % inhibition and Kd]
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Assay Components

Tagged Kinase [Eu-labeled Antibody] [Fluorescent Tracer] Test Compound

l Binding Reaction

{Combine components in assay plate}

Encubate at room temperature]

Det%tion
[Measure TR-FRET signaD
[Calculate IC50 values]
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Cell Membrane

BMP Ligand

Type Il Receptor
(e.g., BMPR2)

recruits & phosphorylates

Type | Receptor
(ALK2/ACVR1)

phosphorylates

Cytoplasm

(SMAD1/5/8)

p-SMAD1/5/8
(SMAD Complex)

Co-SMAD
(SMAD4)

Target Gene
Transcription

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b2724169?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2724169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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